molecular formula C17H16N2O2 B8605122 2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one

2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one

Cat. No.: B8605122
M. Wt: 280.32 g/mol
InChI Key: LMZLRULIVVIDCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one is a heterocyclic compound with a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with carbonyl groups

    Reduction: Formation of reduced quinazolinone derivatives

    Substitution: Formation of nitro or halogenated quinazolinone derivatives

Scientific Research Applications

2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one involves its interaction with specific molecular targets. This compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-hydroxyethyl)-9,10-anthraquinone
  • 1-hydroxyethyl-2-alkyl-2-imidazoline
  • 2-alkyl-1-(2-hydroxyethyl)-2-imidazoline

Uniqueness

2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one is unique due to its specific quinazolinone core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one

InChI

InChI=1S/C17H16N2O2/c1-11-7-6-10-14-15(11)17(21)19(16(18-14)12(2)20)13-8-4-3-5-9-13/h3-10,12,20H,1-2H3

InChI Key

LMZLRULIVVIDCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3)C(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 180 (0.011 g, 0.034 mmol) was dissolved in methanol (2 mL), and potassium carbonate (0.012 g, 0.085 mmol) was added. The reaction mixture was stirred for 20 min, and then water (20 mL) was added. The mixture was extracted with ethyl acetate (3×10 mL) and the combined organic extracts were washed with saturated brine (10 mL). The organic solution was dried (MgSO4), filtered and concentrated under reduced pressure to give compound 181. ESI-MS m/z=281 (MH+). The reaction described above and compound 181 are shown below.
Name
Compound 180
Quantity
0.011 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.012 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

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